![molecular formula C16H16N6O3 B12636114 N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine CAS No. 921197-82-2](/img/structure/B12636114.png)
N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine: is a compound that combines a purine derivative with an amino acid The purine derivative, 6-amino-9H-purine, is a well-known structure in biochemistry, often associated with nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine typically involves the following steps:
Formation of the Purine Derivative: The purine derivative, 6-amino-9H-purine, can be synthesized through various methods, including the reaction of adenine with appropriate reagents.
Coupling with L-phenylalanine: The acetylated purine derivative is then coupled with L-phenylalanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the purine or phenylalanine moieties, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The purine derivative may interact with nucleic acids or enzymes involved in nucleotide metabolism, while the L-phenylalanine moiety may influence protein synthesis and function . The compound’s effects are mediated through these interactions, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine can be compared with other similar compounds, such as:
Adenine Derivatives: Compounds like adenine and its acetylated forms share structural similarities with the purine moiety of this compound.
Phenylalanine Derivatives: Compounds like N-acetyl-L-phenylalanine and other phenylalanine derivatives share similarities with the amino acid moiety.
Peptide Conjugates: Other peptide conjugates that combine purine derivatives with amino acids can be compared based on their structure and function.
Conclusion
This compound is a unique compound with diverse applications in chemistry, biology, medicine, and industry. Its synthesis involves specific reaction conditions and reagents, and it can undergo various chemical reactions. The compound’s mechanism of action and comparison with similar compounds highlight its potential and uniqueness in scientific research.
Properties
CAS No. |
921197-82-2 |
|---|---|
Molecular Formula |
C16H16N6O3 |
Molecular Weight |
340.34 g/mol |
IUPAC Name |
(2S)-2-[[2-(6-aminopurin-9-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H16N6O3/c17-14-13-15(19-8-18-14)22(9-20-13)7-12(23)21-11(16(24)25)6-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,21,23)(H,24,25)(H2,17,18,19)/t11-/m0/s1 |
InChI Key |
MCDYGLBVMARBSC-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


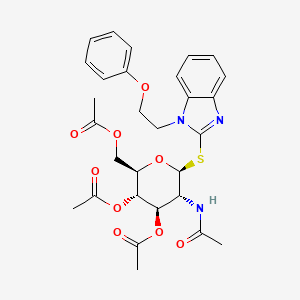
![3-Hexyl-2-(4-hexylfuran-2-yl)-5-[5-[5-[3-hexyl-5-(3-hexylfuran-2-yl)furan-2-yl]furan-2-yl]furan-2-yl]furan](/img/structure/B12636048.png)
![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)
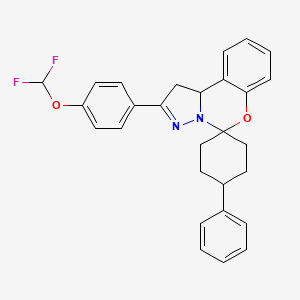

![1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one](/img/structure/B12636078.png)
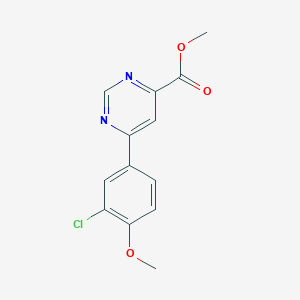
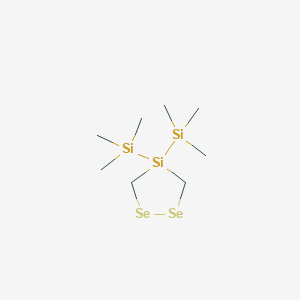
![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
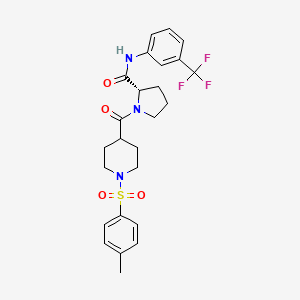
![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)

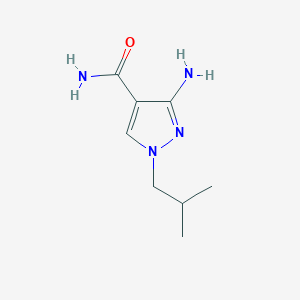
![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)
